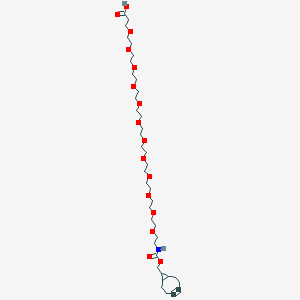
endo-BCN-PEG12-acid
Descripción general
Descripción
endo-BCN-PEG12-acid is a monodisperse polyethylene glycol (PEG) reagent containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) to form a stable amide bond . The BCN group enables click chemistry with azide-tagged molecules, making it a valuable tool in bioconjugation and drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG12-acid involves the conjugation of a BCN group to a PEG chain with a terminal carboxylic acid. The reaction typically requires the use of coupling agents such as EDC or HATU to activate the carboxylic acid, facilitating its reaction with the amine group on the BCN . The reaction is carried out under mild conditions, often in an organic solvent such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
endo-BCN-PEG12-acid primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is copper-free, making it suitable for biological applications where copper ions could be detrimental .
Common Reagents and Conditions
Reagents: Azide-tagged molecules, EDC, HATU
Conditions: Mild temperatures, organic solvents (DMSO, DCM, DMF)
Major Products
The major products formed from these reactions are stable amide bonds and triazole linkages, which are useful in bioconjugation and drug delivery applications .
Aplicaciones Científicas De Investigación
endo-BCN-PEG12-acid has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of endo-BCN-PEG12-acid involves the formation of stable amide bonds and triazole linkages through click chemistry reactions. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole ring . This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
endo-BCN-PEG3-amine: Contains a BCN group and an amine group, used in similar click chemistry reactions.
endo-BCN-PEG12-NHS ester: Contains an NHS ester group and a BCN group, used for labeling primary amines.
BCN-PEG-biotin: Contains a BCN group and a biotin moiety, used for biotinylation of biomolecules.
Uniqueness
endo-BCN-PEG12-acid is unique due to its long PEG chain, which increases its solubility in aqueous media and reduces non-specific interactions . This makes it particularly useful in biological applications where solubility and specificity are crucial .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDILOCSPCYAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



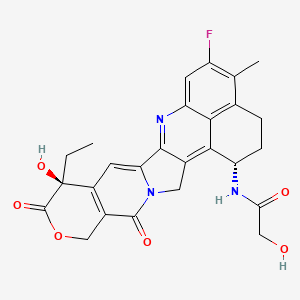

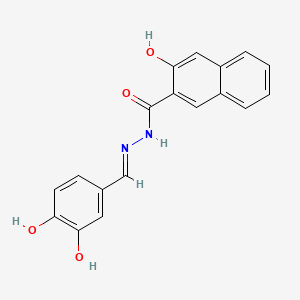
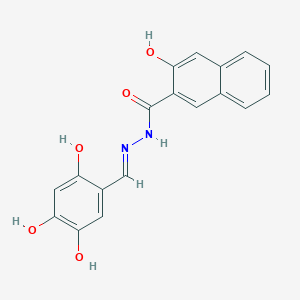
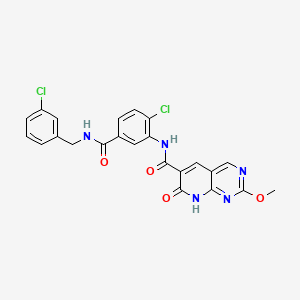


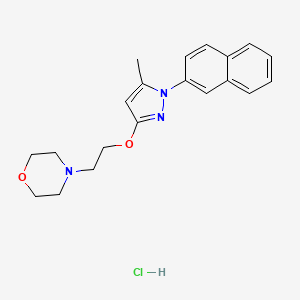
![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)


